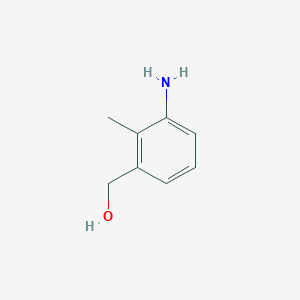

(3-Amino-2-methylphenyl)methanol

Descripción general

Descripción

Synthesis Analysis

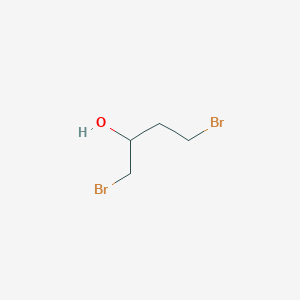

In the synthesis of related compounds, the papers describe different methodologies. For instance, the synthesis of a Schiff base compound is reported, where 2-Methoxynaphthalene-1-carbaldehyde and 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one are dissolved in methanol, and the reaction proceeds at room temperature to form the desired product upon gradual evaporation of the solvent . Similarly, the synthesis of an impurity found in the production of Varenicline® is described, where lithium aluminum hydride (LAH) reduction followed by basic workup conditions is used to obtain the target molecule . These methods indicate that reductive amination and condensation reactions are common in synthesizing amino-methylated phenols.

Molecular Structure Analysis

The molecular structure of the Schiff base compound mentioned in the first paper is characterized by X-ray crystallography, revealing bond lengths and angles typical for such compounds . Although the exact structure of “(3-Amino-2-methylphenyl)methanol” is not provided, it can be inferred that its structure would also exhibit typical bond lengths and angles for an amino-methylated phenol.

Chemical Reactions Analysis

The papers do not provide specific reactions for “(3-Amino-2-methylphenyl)methanol”. However, the synthesis of related compounds involves reactions such as condensation to form Schiff bases and reduction reactions . These reactions are indicative of the types of chemical transformations that amino-methylated phenols can undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of “(3-Amino-2-methylphenyl)methanol” are not directly reported in the papers. However, the solvate crystal structure of a related Schiff base compound is described, which suggests that similar compounds can form crystalline structures and may have specific solubility characteristics in organic solvents like methanol . The impurity in the Varenicline® synthesis is characterized by HPLC, indicating that such compounds can be analyzed by chromatographic techniques to determine purity and structural confirmation .

Aplicaciones Científicas De Investigación

Methanol in Lipid Dynamics

Methanol, commonly used as a solubilizing agent for transmembrane proteins/peptides, significantly impacts lipid dynamics in biological and synthetic membranes. Studies have shown that methanol influences the structure-function relationship of bilayers, affecting lipid asymmetry and scrambling. This is crucial in understanding cell survival and protein reconstitution in biomembrane and proteolipid studies (Nguyen et al., 2019).

Direct N-Monomethylation of Aromatic Primary Amines

Methanol has been used as a methylating agent in the N-monomethylation of aromatic primary amines. This process, catalyzed by [Cp*IrCl2]2/NaOH system, is attractive for its low catalyst loading, broad substrate scope, and excellent selectivities, which has significant implications in synthetic chemistry (Li et al., 2012).

C-H Functionalization Strategy

A comparison between traditional methods and palladium-catalyzed iterative C-H halogenation reactions demonstrates the advantages of C-H functionalization. This includes milder reaction conditions, higher yields, and better selectivity, which is important for the synthesis of multi-substituted arenes (Sun et al., 2014).

Methanol as a Hydrogen Source in Organic Synthesis

Methanol serves as both a C1 synthon and H2 source in organic synthesis. Its utilization, especially in selective N-methylation of amines using RuCl3.xH2O as a catalyst, demonstrates its importance in chemical synthesis and energy technologies (Sarki et al., 2021).

Huisgen 1,3-Dipolar Cycloadditions

Methanol-based catalysts like tris(triazolyl)methanol-Cu(I) structure have shown outstanding catalytic performance in Huisgen 1,3-dipolar cycloadditions, a reaction significant in organic synthesis (Ozcubukcu et al., 2009).

Biological Conversion of Methanol

Engineering Escherichia coli for converting methanol to metabolites like flavanone naringenin represents a major step in biotechnology. This conversion demonstrates the potential of methanol in producing specialty chemicals (Whitaker et al., 2017).

Safety And Hazards

“(3-Amino-2-methylphenyl)methanol” is harmful if swallowed. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water after skin contact, and wearing protective gloves/protective clothing/eye protection .

Propiedades

IUPAC Name |

(3-amino-2-methylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6-7(5-10)3-2-4-8(6)9/h2-4,10H,5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVYZMJMDIMWDNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00341940 | |

| Record name | (3-Amino-2-methylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00341940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Amino-2-methylphenyl)methanol | |

CAS RN |

83647-42-1 | |

| Record name | 3-Amino-2-methylbenzyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83647-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Amino-2-methylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00341940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-amino-2-methylphenyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

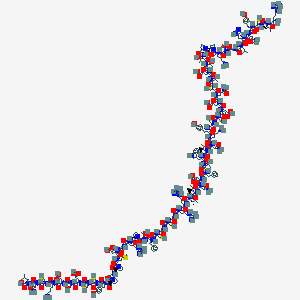

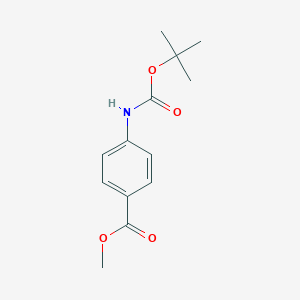

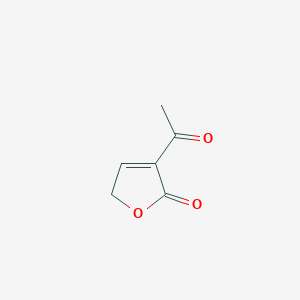

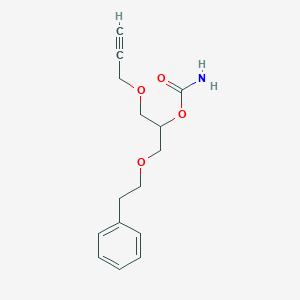

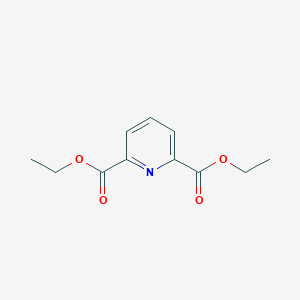

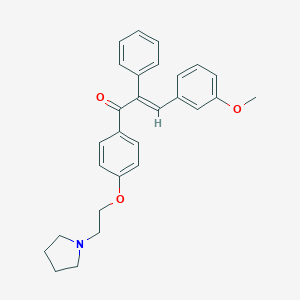

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

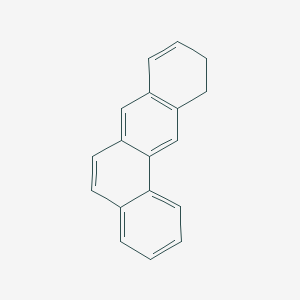

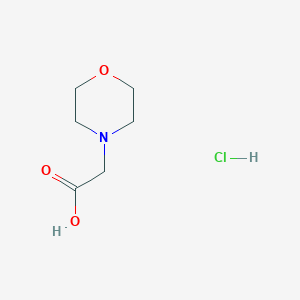

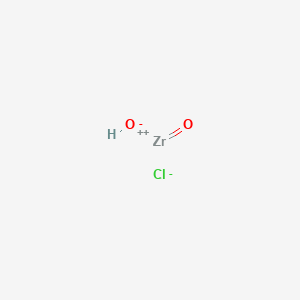

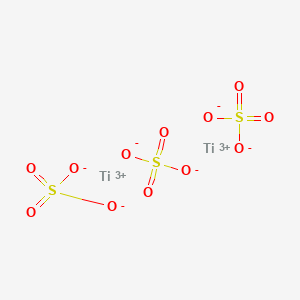

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8,9,10,11-Tetrahydrobenzo[a]anthracen-8-ol](/img/structure/B104666.png)

![10,11-dihydro-9H-benzo[a]anthracen-8-one](/img/structure/B104670.png)